4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% (4-FMPH-2HOP), is an organic compound with a molecular formula of C9H9FO2. This compound is widely used in various scientific research applications, such as drug development, chemical synthesis, and biochemical and physiological studies. 4-FMPH-2HOP has a wide range of advantages and limitations for laboratory experiments, and its mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.
Mechanism of Action
The exact mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% interacts with various proteins, enzymes, and other molecules in the cell to produce its effects. In particular, it is believed that 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% binds to certain proteins and enzymes, resulting in changes in their activity and/or structure.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in neurotransmission. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of certain genes, such as the gene encoding the enzyme cyclooxygenase-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has a wide range of biochemical and physiological effects, making it a useful tool for investigating the effects of various compounds on cellular processes. However, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% also has some limitations. For example, its effects on certain proteins and enzymes may not be reversible, making it difficult to study the long-term effects of compounds on cellular processes.
Future Directions
There are a number of potential future directions for the study of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. For example, further research is needed to better understand its mechanism of action and the long-term effects of compounds on cellular processes. In addition, further research is needed to investigate the potential therapeutic applications of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, such as its use as an antiepileptic, anti-inflammatory, or antifungal drug. Finally, further research is needed to investigate the potential applications of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in other areas, such as its use as a chemical synthesis tool or as a biomarker for disease diagnosis.
Synthesis Methods
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized via a number of different methods. One common method involves the reaction of 4-methylphenol and 2-fluorobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 85%. Another method involves the reaction of 4-methylphenol and 2-fluorobenzaldehyde in the presence of a catalytic amount of potassium carbonate. This reaction produces 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 95%.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is widely used in various scientific research applications, such as drug development, chemical synthesis, and biochemical and physiological studies. For example, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including antiepileptic drugs, anti-inflammatory drugs, and antifungal drugs. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes.
properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-10(11(13)6-8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENHZGVGYIMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682623 | |
Record name | 4-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1261956-65-3 | |
Record name | 4-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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